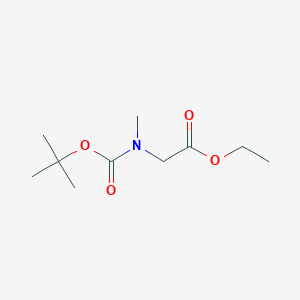
trans-3-Fluorocyclobutanol
Descripción general
Descripción
trans-3-Fluorocyclobutanol: is an organic compound with the molecular formula C4H7FO. It is a fluorinated derivative of cyclobutanol, where the fluorine atom is positioned trans to the hydroxyl group on the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanol typically involves the fluorination of cyclobutanol derivatives. One common method is the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by reduction to obtain the desired this compound .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Fluorocyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield various fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Fluorocyclobutanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its metabolic stability and potential as a radiotracer in imaging studies .
Medicine: The compound’s fluorinated nature makes it a candidate for the development of drugs with improved metabolic stability and bioavailability .
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties can enhance performance .
Mecanismo De Acción
The mechanism of action of trans-3-Fluorocyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
cis-3-Fluorocyclobutanol: A stereoisomer with different spatial arrangement of the fluorine and hydroxyl groups.
3-Fluorocyclobutanone: An oxidized form of trans-3-Fluorocyclobutanol.
3-Fluorocyclobutylamine: A derivative where the hydroxyl group is replaced by an amine group.
Uniqueness: this compound is unique due to its specific trans configuration, which can result in different chemical reactivity and biological activity compared to its cis counterpart and other fluorinated cyclobutane derivatives .
Propiedades
IUPAC Name |
3-fluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESEWCACAKURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708007 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-60-3 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



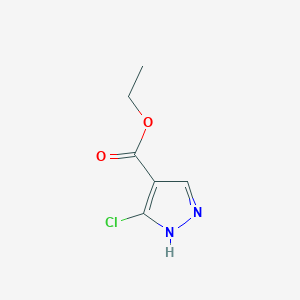
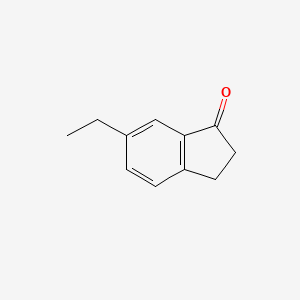
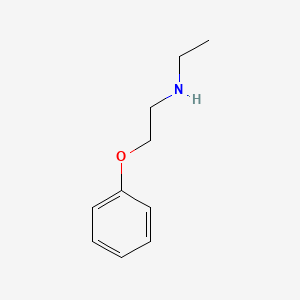

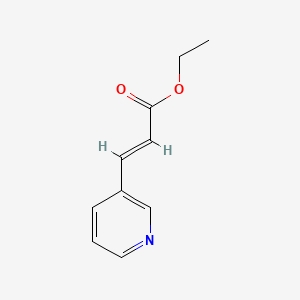

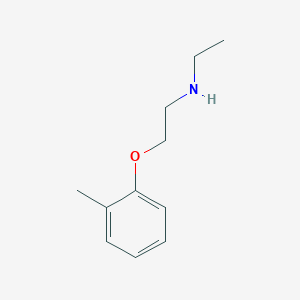
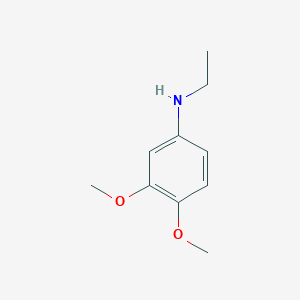
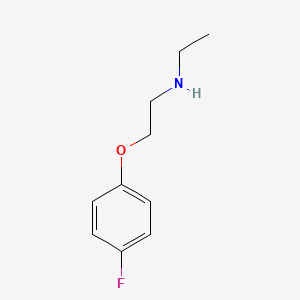

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)

